

# Application Notes & Protocols: Formulation of Dexketoprofen Trometamol for Controlled-Release Studies

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## Compound of Interest

Compound Name: *Dexketoprofen*

Cat. No.: *B022426*

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## Introduction

**Dexketoprofen** trometamol is a non-steroidal anti-inflammatory drug (NSAID) that acts as a potent analgesic and anti-inflammatory agent.[1][2][3] Its efficacy is, however, limited by a short biological half-life, necessitating frequent administration to maintain therapeutic effect.[1][2][3] The development of controlled-release formulations for oral administration is a key strategy to overcome this limitation, aiming to reduce dosing frequency, minimize side effects, and improve patient compliance.[1][2][4] This document provides detailed application notes and protocols for the formulation and evaluation of controlled-release **Dexketoprofen** trometamol matrix tablets.

These notes are intended for researchers, scientists, and drug development professionals engaged in the formulation of oral solid dosage forms. The protocols described herein are based on established methodologies for developing and characterizing controlled-release matrix tablets using various polymers.

## Rationale for Controlled-Release Formulation

**Dexketoprofen** trometamol is an ideal candidate for controlled-release formulation due to its short biological half-life of approximately 0.5 hours.[1] A controlled-release dosage form can maintain constant plasma levels of the drug, offering sustained therapeutic effects with lower doses and a reduced likelihood of side effects.[1][4] Matrix-type tablets, employing polymers

such as hydroxypropyl methylcellulose (HPMC), Eudragit, and Carbopol, are a common and effective approach to achieve controlled drug release.[1][2][4]

## Experimental Protocols

### Materials and Equipment

Materials:

- **Dexketoprofen** trometamol (DT)
- Hydroxypropyl methylcellulose (HPMC) (low and high viscosity)
- Eudragit RS
- Carbopol 934P NF
- Lactose (filler)
- Magnesium stearate (lubricant)
- Ethanol (granulating fluid)
- 0.1 N Hydrochloric acid (HCl)
- 0.2 M Trisodium phosphate dodecahydrate ( $\text{Na}_3\text{PO}_4 \cdot 12\text{H}_2\text{O}$ )
- 2N Sodium hydroxide (NaOH)

Equipment:

- Single punch tablet press
- Hardness tester
- Friability tester
- USP dissolution apparatus (paddle method)
- UV-Vis Spectrophotometer

- Sieve (1250 mesh)
- Analytical balance
- pH meter

## Preparation of Controlled-Release Matrix Tablets

Two primary methods can be employed for the preparation of **Dexketoprofen** trometamol matrix tablets: direct compression and wet granulation. The choice of method depends on the flow properties of the powder blend.

### 2.2.1. Direct Compression Method

This method is suitable for formulations with good flowability.

- Weighing: Accurately weigh all the required ingredients (**Dexketoprofen** trometamol, polymer, filler, and lubricant) as per the formulation table below.
- Blending: Thoroughly mix the drug and polymer in a suitable blender for 15 minutes.
- Lubrication: Add magnesium stearate to the blend and mix for an additional 5 minutes.
- Compression: Compress the final blend into tablets using a single punch tablet press.

### 2.2.2. Wet Granulation Method

This method is employed for formulations with poor flowability, particularly those containing Eudragit RS.<sup>[2]</sup>

- Weighing: Accurately weigh **Dexketoprofen** trometamol, polymer, and filler.
- Dry Mixing: Mix the weighed ingredients in a blender for 15 minutes.
- Granulation: Add ethanol as a granulating fluid to the powder blend and mix until a coherent mass is formed.
- Sieving: Pass the wet mass through a 1250 mesh sieve to form granules.

- **Drying:** Dry the granules at a suitable temperature until the desired moisture content is achieved.
- **Lubrication:** Add magnesium stearate to the dried granules and blend for 5 minutes.
- **Compression:** Compress the lubricated granules into tablets.

## Characterization of Tablets

The prepared tablets should be evaluated for their physical properties to ensure they meet pharmacopeial specifications.

- **Weight Variation:** Weigh 20 tablets individually and calculate the average weight. The individual weights should be within the acceptable limits of the average weight.
- **Thickness:** Measure the thickness of 10 tablets using a vernier caliper.
- **Hardness:** Determine the crushing strength of 10 tablets using a hardness tester.
- **Friability:** Subject 10 tablets to friability testing for a specified number of rotations and calculate the percentage of weight loss. The friability should be less than 1%.

## In Vitro Dissolution Studies

In vitro dissolution testing is crucial to evaluate the drug release profile from the controlled-release tablets.

- **Apparatus:** USP paddle method (Apparatus 2).
- **Dissolution Medium:**
  - First 2 hours: 750 mL of 0.1 N HCl.[1]
  - After 2 hours: Add 250 mL of 0.2 M Na<sub>3</sub>PO<sub>4</sub>·12H<sub>2</sub>O and adjust the pH to 6.8 with 2N HCl or 2N NaOH.[1]
- **Paddle Speed:** 50 rpm.[1]
- **Temperature:** 37 ± 0.5 °C.

- Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) and replace with an equal volume of fresh dissolution medium.
- Analysis: Analyze the drug concentration in the samples using a UV-Vis spectrophotometer at the  $\lambda_{max}$  of **Dexketoprofen** trometamol.

## Data Presentation

The following tables summarize the quantitative data for formulation composition and physical characteristics of the prepared tablets.

Table 1: Formulation Composition of **Dexketoprofen** Trometamol Controlled-Release Tablets

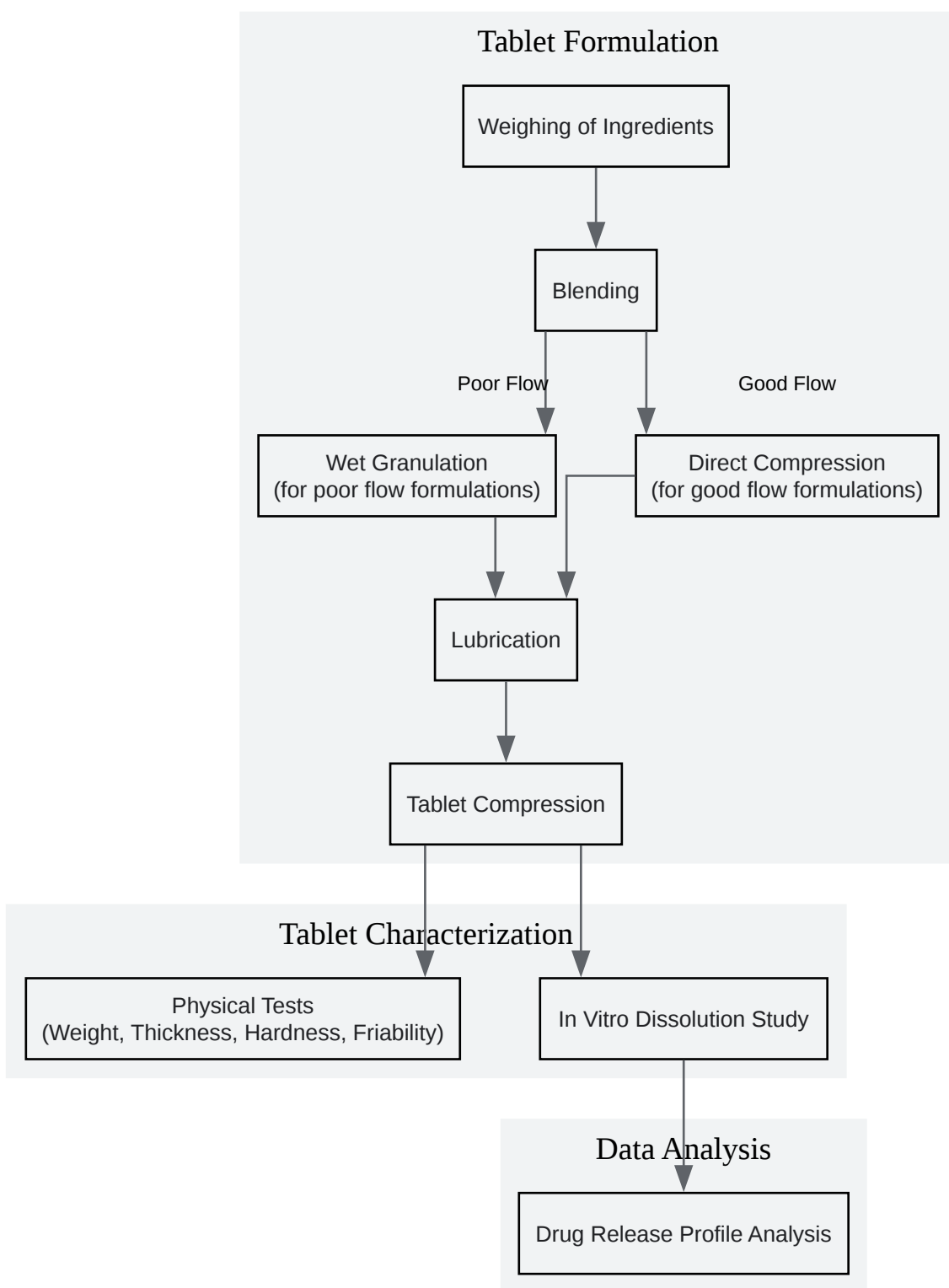
Formula tion Code	Dexketo profen Trometa mol (mg)	HPMC (High Viscosit y) (mg)	Eudragi t RS (mg)	Carbop ol 934P NF (mg)	Lactose (mg)	Magnesi um Stearate (mg)	Total Weight (mg)
F1	75	50	-	-	73	2	200
F2	75	75	-	-	48	2	200
F3	75	-	50	-	73	2	200
F4	75	-	75	-	48	2	200
F5	75	-	-	50	73	2	200
F6	75	-	-	75	48	2	200

Table 2: Physical Characteristics of **Dexketoprofen** Trometamol Controlled-Release Tablets

Formulation Code	Thickness (cm) (Mean $\pm$ SD)	Hardness (N) (Mean $\pm$ SD)	Friability (%)	Weight Variation (%)
F1	0.245 $\pm$ 0.004	150.5 $\pm$ 7.5	< 1	< 2
F2	0.246 $\pm$ 0.003	155.2 $\pm$ 8.1	< 1	< 2
F3	0.242 $\pm$ 0.005	140.8 $\pm$ 6.9	< 1	< 2
F4	0.247 $\pm$ 0.003	160.7 $\pm$ 8.1	< 1	< 2
F5	0.243 $\pm$ 0.002	120.3 $\pm$ 5.8	< 1	< 2
F6	0.241 $\pm$ 0.003	112.6 $\pm$ 9.0	< 1	< 2

## Visualizations

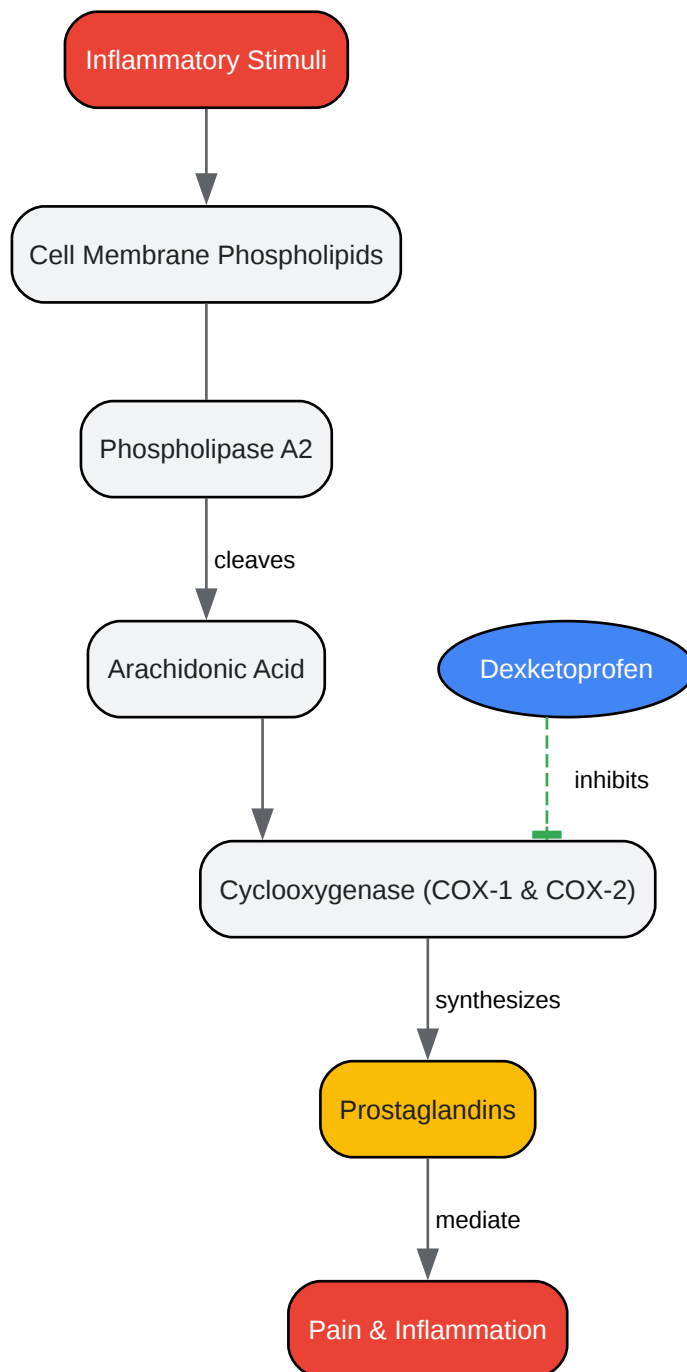
## Experimental Workflow



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Caption: Experimental workflow for formulation and evaluation.

## Mechanism of Action of Dexketoprofen



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Caption: **Dexketoprofen's** mechanism of action.

## Conclusion



The protocols and data presented provide a comprehensive guide for the formulation and evaluation of controlled-release **Dexketoprofen** trometamol matrix tablets. By utilizing different polymers and manufacturing techniques, it is possible to modulate the drug release profile to achieve a sustained therapeutic effect. The successful development of such a formulation can significantly improve the management of pain and inflammation by offering a more convenient and potentially safer treatment option compared to immediate-release dosage forms.<sup>[1][2][5]</sup> Further in vivo studies are recommended to establish the in vitro-in vivo correlation and confirm the efficacy of the optimized formulation.

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